molecular formula C21H18O4 B5918064 4-(benzyloxy)phenyl 3-methoxybenzoate

4-(benzyloxy)phenyl 3-methoxybenzoate

Cat. No.: B5918064
M. Wt: 334.4 g/mol
InChI Key: PCDDKDJQBZUEQW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 3-methoxybenzoate is a benzoate ester derivative characterized by a benzyloxy group at the para-position of the phenyl ester moiety and a methoxy group at the meta-position of the benzoic acid backbone. For instance, Methyl 4-(benzyloxy)-3-methoxybenzoate (CAS 56441-97-5) shares a nearly identical core structure, differing only in the ester group (methyl vs. phenyl) . Such esters are typically synthesized via nucleophilic acyl substitution, where a phenol derivative reacts with a benzoyl chloride under basic conditions.

These attributes make it a candidate for applications in organic synthesis, pharmaceuticals, or materials science.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-23-20-9-5-8-17(14-20)21(22)25-19-12-10-18(11-13-19)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDDKDJQBZUEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)phenyl 3-methoxybenzoate typically involves the esterification of 4-(benzyloxy)phenol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale synthesis. This could include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(Benzyloxy)phenyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl 3-methoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Methyl 4-(Benzyloxy)-3-Methoxybenzoate (CAS 56441-97-5)

  • Structure : Methyl ester with 4-benzyloxy and 3-methoxy substituents.
  • Molecular Formula : C₁₆H₁₆O₄.
  • Key Properties: Molecular Weight: 272.30 g/mol. Crystallographic Data: Monoclinic crystal system (P2₁/c space group) with unit cell parameters a = 11.42 Å, b = 7.19 Å, c = 17.62 Å .
  • Synthesis: Prepared via Mitsunobu reaction or alkylation of hydroxy precursors using benzyl bromide and methoxy-group donors .

Ethyl 4-(Benzyloxy)-3-Hydroxybenzoate (CAS 177429-27-5)

  • Structure : Ethyl ester with 4-benzyloxy and 3-hydroxy substituents.
  • Molecular Formula : C₁₆H₁₆O₄.
  • Key Properties :
    • Molecular Weight: 272.30 g/mol.
    • LogP: 2.75 (indicating moderate lipophilicity).

3-Methylphenyl 4-Methoxybenzoate (CAS 7464-47-3)

  • Structure : Phenyl ester with 4-methoxy and 3-methyl substituents.
  • Molecular Formula : C₁₅H₁₄O₃.
  • Key Properties: Molecular Weight: 242.27 g/mol.

Substituent Position and Electronic Effects

The position of substituents significantly impacts reactivity and applications:

  • Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in Methyl 4-(benzyloxy)-3-methoxybenzoate) are electron-donating, stabilizing the ester via resonance, whereas hydroxy groups (e.g., in Ethyl 4-(benzyloxy)-3-hydroxybenzoate) increase polarity and participation in hydrogen bonding .
  • Benzyloxy Group : The benzyloxy moiety enhances lipophilicity (LogP ~2.7–3.0) and can act as a protecting group for hydroxyl functionalities in multistep syntheses .

Q & A

Basic Research Question

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC). For example, the benzyloxy group’s methylene protons (δ 5.1 ppm, singlet) correlate with aromatic carbons at δ 115–160 ppm. Methoxy protons appear at δ 3.8 ppm .
  • HRMS : Confirm molecular ion ([M+H]+ m/z 377.1392 calculated for C21H18O5). Discrepancies >2 ppm suggest impurities or incorrect adducts .
  • FTIR : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹; absence of -OH bands (3300 cm⁻¹) confirms complete esterification .

What crystallographic strategies are effective for determining the solid-state structure of this compound derivatives?

Advanced Research Question

  • X-ray Diffraction : Grow single crystals via slow evaporation of saturated ethyl acetate solutions. Use SHELXL for refinement (R-factor <5%). For example, the title compound’s dihedral angles between benzene rings (39.7° and 64.4°) reveal steric and electronic effects .
  • Intermolecular Interactions : Identify C–H⋯π (2.8–3.2 Å) and van der Waals forces stabilizing the lattice. Such data guide predictions of solubility and melting points .
  • Challenges : Twinning or disorder in the benzyloxy group requires restraints in refinement. Compare with analogous structures (e.g., 4-hexadecyloxy derivatives) to validate models .

How should researchers address contradictions in spectroscopic data or synthetic yields across studies?

Advanced Research Question

  • Spectral Discrepancies : For NMR, verify solvent effects (e.g., DMSO vs. CDCl3 shifts protons by ±0.3 ppm). Replicate reactions under inert atmospheres if oxidation side products (e.g., benzoic acid) are suspected .
  • Yield Variability : Screen catalysts (e.g., switch from H2SO4 to TsOH in esterification) or use microwave-assisted synthesis (60°C, 30 min) for reproducibility .
  • Case Study : A 70% yield discrepancy was resolved by optimizing benzyloxy deprotection (H2/Pd-C vs. BCl3), minimizing premature cleavage .

What methodologies are suitable for probing the biological activity of this compound?

Advanced Research Question

  • In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC50 determination) or cytotoxicity in cancer cell lines (MTT assay). Use DMSO stock solutions (<0.1% final concentration) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluoro or nitro substituents). For example, replacing benzyloxy with hexadecyloxy enhances lipid membrane interaction .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites .

How do substituent modifications impact the physicochemical properties of this compound?

Advanced Research Question

  • Lipophilicity : LogP increases with alkyl chain length (e.g., hexadecyloxy derivative: LogP 8.2 vs. benzyloxy: LogP 4.5). Measure via HPLC retention times .
  • Thermal Stability : DSC reveals melting points (e.g., 145–150°C for the title compound). Longer alkyl chains lower melting points due to reduced crystallinity .
  • Solubility : Polar substituents (e.g., -OH) improve aqueous solubility but reduce membrane permeability. Use Hansen solubility parameters to select excipients .

What computational approaches predict the reactivity and stability of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. HOMO-LUMO gaps (~4 eV) indicate susceptibility to nucleophilic attack at the ester group .
  • MD Simulations : Simulate interactions with lipid bilayers (CHARMM force field). Benzyloxy groups enhance penetration compared to methoxy .
  • Degradation Pathways : Predict hydrolysis mechanisms (acidic vs. alkaline conditions) using Gaussian transition-state modeling .

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